

structural activity relationship of substituted phenoxy propylamines

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Compound Focus: N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine;hydrochloride

CAS No.: 74515-39-2

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Foundational Research on Phenoxy Propylamines

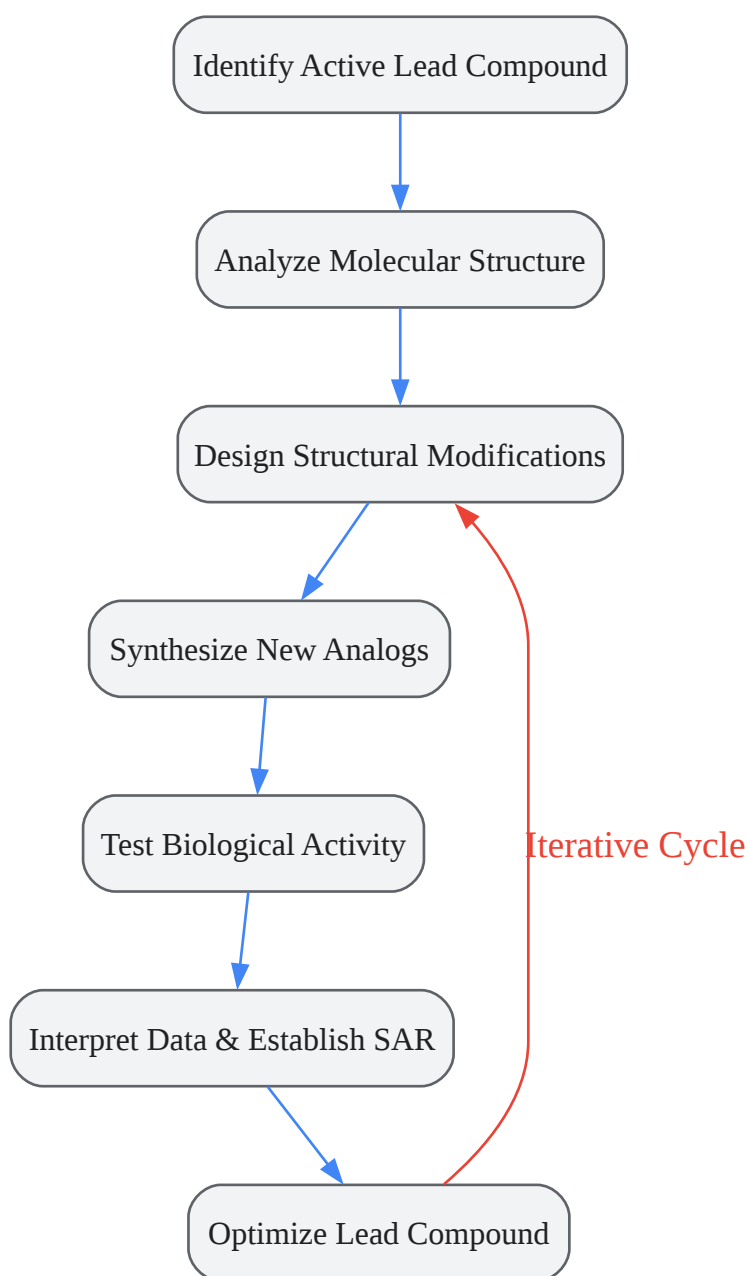
The table below summarizes key findings from an older study that directly investigated phenoxypropylamine derivatives. This study provides a core example of the SAR principles for this chemical class. [1]

Compound/Group	Structural Feature	Biological Activity & Key Findings
Compounds 9a & 10a	N-substituted phenoxypropylamino side chains; free amine group (no N-substitution)	Excellent, broad-spectrum antifungal activity. Demonstrated that removal of N-substitutions had little negative effect on activity. [1]
Other N-substitutions	Various large, bulky N-substituents	Reduced antifungal activity. Revealed that sterically large groups are not favorable for activity. [1]
Molecular Docking	Conformation of side chains	The N-substitutions were found to be important for the conformation of the side chains , linking structure to biological function. [1]

A patent also describes **N-alkyl-3-phenyl-3-(2-substituted phenoxy)propylamines**, indicating this structural class has been explored for neurological targets like norepinephrine uptake inhibition. [2]

General Methodologies in SAR Studies

While specific experimental protocols for phenoxy propylamines are not detailed in the search results, the general workflow for establishing Structure-Activity Relationships involves a systematic, iterative process. The diagram below outlines this key concept. [3]



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Common experimental modifications in SAR studies include probing hydrogen-bond interactions by altering functional groups. For instance, to test if a hydroxyl group (-OH) acts as a hydrogen bond donor, it can be replaced with a methoxy group (-OCH₃) or a hydrogen atom (-H). A significant drop in activity after this change suggests the hydroxyl is crucial for binding, likely as a hydrogen bond donor. [3]

Suggestions for Further Research

The most directly relevant experimental data identified is from 2012, which may not reflect the current state of research. [1] To gather more contemporary information:

- **Refine Your Search:** Use specific databases like **SciFinder**, **Reaxys**, or **PubMed** with precise terms such as "phenoxy propylamine SAR antifungal 2023" or "phenoxyalkylamine neurotransmitter reuptake inhibitor".
- **Explore Related Chemotypes:** Investigate research on structurally related compounds (e.g., **phenylahistin/plinabulin** derivatives) [4] or newer computational SAR methods (e.g., **Cross-SAR** or **C-SAR**) [5] for innovative methodological approaches.
- **Leverage Patent Literature:** Patents can be a rich source of recent, proprietary SAR data. Deepening the search in patent databases using the International Patent Classification (IPC) code for organic fine chemistry (C07C) could yield more results. [2]

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